2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-3-5-14(10-12)17-20-21-18(24-17)19-16(22)11-13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHFVLZULYOLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-methylbenzoyl chloride under basic conditions to obtain the target compound .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring to its corresponding dihydro derivative.
Scientific Research Applications
Biological Activities
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that derivatives containing the thiadiazole ring demonstrate potent activity against Gram-positive and Gram-negative bacteria. The introduction of substituents on the phenyl rings enhances their efficacy.
- Antifungal Activity : Compounds with similar structures have shown effectiveness against fungi like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Antiviral Properties
Recent research highlights the potential of thiadiazole derivatives as antiviral agents. Compounds similar to 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide have been found to exhibit activity against various viruses, including Dengue virus and other RNA viruses .
Anticancer Activity
The cytotoxic effects of thiadiazole derivatives have been documented in several studies. For example, compounds featuring the 1,3,4-thiadiazole structure have shown promise in inhibiting cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the compound's biological activity.
- Positioning of Functional Groups : Variations in the positioning of functional groups on the thiadiazole ring can alter the compound's interaction with biological targets, enhancing its therapeutic potential.
Case Studies
Several case studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Substituent Effects on Thiadiazole Core
- Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Substituents: 4-chlorobenzylthio and isopropyl-methylphenoxy groups. Yield: 82%, Melting Point: 138–140°C .
- Compound 5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide): Substituents: 2-methoxyphenoxy and methylthio groups. Yield: 72%, Melting Point: 135–136°C . Comparison: The target compound’s 4-methoxyphenyl group may confer greater metabolic stability compared to 5k’s ortho-methoxy orientation.
Benzothiazole Hybrids
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 394231-24-4):
Anticancer Activity
- Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide): IC₅₀: 0.084 ± 0.020 mmol L⁻¹ (MCF7), 0.034 ± 0.008 mmol L⁻¹ (A549) . Mechanism: Aromatase inhibition and caspase activation.
- Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide): IC₅₀: 1.8 µM (Caco-2) . Comparison: Both compounds share a 4-methoxyphenyl group, but 7d’s pyridine-thiadiazole hybrid may offer π-π stacking advantages over the target’s simpler thiadiazole-phenyl linkage.
Apoptosis and Kinase Inhibition
- Compounds 3 and 8 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and nitrobenzothiazol derivative): Akt Inhibition: 92.36% and 86.52%, respectively . Mechanism: π-π interactions and hydrogen bonding with Akt’s active site.
Biological Activity
2-(4-Methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound featuring a thiadiazole moiety, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by research findings and case studies.
Antimicrobial Activity
Thiadiazole derivatives, including the target compound, have shown significant antimicrobial properties. Studies indicate that compounds with the thiadiazole ring exhibit potent activity against various bacterial and fungal strains.
Key Findings:
- Antibacterial Activity : The compound demonstrated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .
- Antifungal Activity : It also showed antifungal activity against strains like Aspergillus niger and Candida albicans, with some derivatives achieving MIC values lower than those of established antifungal agents .
Comparative Table of Antimicrobial Activity
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 32 | |
| This compound | A. niger | 42 | |
| Other Thiadiazole Derivatives | C. albicans | 24 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been evaluated for its effects on various cancer cell lines.
Key Findings:
- Cell Viability Reduction : The compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) after 48 hours of treatment .
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key proteins involved in cancer cell proliferation, such as CDK9 and STAT3, indicating a multifaceted mechanism of action .
Case Study: Anticancer Effects on MCF-7 Cells
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives is another area of active research. The compound has been tested in various animal models for its efficacy.
Key Findings:
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(4-methoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide?
Answer:
The compound is typically synthesized via a two-step process:
Thiadiazole Core Formation : React a substituted thiosemicarbazide with an aldehyde (e.g., 3-methylbenzaldehyde) in ethanol under acidic conditions to form the 1,3,4-thiadiazole ring .
Acetamide Coupling : Treat the thiadiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) in DMF, followed by nucleophilic substitution with 4-methoxyphenylacetamide derivatives. Reaction progress is monitored via TLC, and the product is purified by recrystallization (e.g., ethanol/water mixtures) .
Basic: What characterization techniques are critical for confirming the compound's structural integrity?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and methylphenyl groups).
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in the crystal lattice) .
- Elemental Analysis : To validate purity and stoichiometry.
Basic: How is the compound screened for preliminary biological activity in academic research?
Answer:
Initial screening often involves:
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess antiproliferative activity .
- Enzyme Inhibition Studies : Evaluate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) via spectrophotometric methods.
- Antimicrobial Testing : Use disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from differences in assay conditions or cell lines. Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing to ensure reproducibility.
- Dose-Response Curves : Perform multiple replicates to establish IC₅₀/EC₅₀ values with confidence intervals.
- Structural Confirmation : Re-validate compound purity via HPLC and crystallography to rule out degradation or isomerism .
Advanced: What role do hydrogen-bonding interactions play in the compound's crystallographic stability?
Answer:
X-ray studies reveal that intramolecular S···O and N–H···O hydrogen bonds stabilize the thiadiazole-acetamide scaffold. For example, S2···O3 contacts (2.68 Å) and N5–H5···O4 interactions (2.89 Å) contribute to a rigid lattice, forming R₁²(6) and R₂²(8) graph-set motifs. These interactions influence solubility and bioavailability .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
Answer:
SAR strategies include:
- Substituent Modulation : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance enzyme binding.
- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole to improve metabolic stability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., EGFR kinase) .
Advanced: What computational methods are used to predict the compound's ADMET properties?
Answer:
- Molecular Dynamics (MD) Simulations : Assess membrane permeability via lipid bilayer models.
- QSAR Models : Predict logP and solubility using software like Schrödinger’s QikProp.
- CYP450 Inhibition Assays : Use in silico tools (e.g., SwissADME) to evaluate metabolic pathways and drug-drug interaction risks .
Advanced: How do toxicity studies for this compound align with OECD guidelines?
Answer:
- Acute Toxicity : Administer graded doses (10–2000 mg/kg) to Wistar rats, monitoring mortality and organ histopathology over 14 days .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- hERG Binding Assays : Screen for cardiotoxicity risks via patch-clamp electrophysiology .
Advanced: What strategies improve the compound's stability under physiological conditions?
Answer:
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance plasma stability.
- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis in aqueous media.
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystal lattice against humidity .
Advanced: How can contradictory results in enzyme inhibition assays be reconciled?
Answer:
Discrepancies may stem from assay pH, cofactor availability, or enzyme isoforms. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
